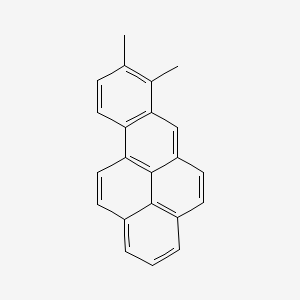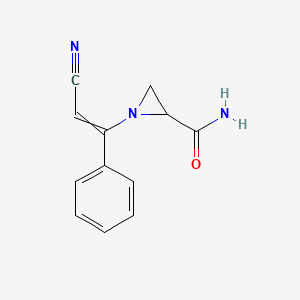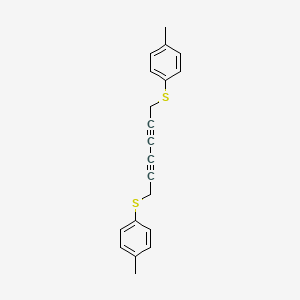![molecular formula C25H41NO B14435512 (4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone CAS No. 79288-68-9](/img/structure/B14435512.png)
(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone is a chemical compound with the molecular formula C25H41NO and a molecular weight of 371.599 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a tri(propan-2-yl)phenyl group attached to a methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone typically involves the reaction of 4-tert-butylpiperidine with 2,4,6-tri(propan-2-yl)benzoyl chloride . The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone: Unique due to its specific substitution pattern and structural features.
Vinyl Chloride: Similar in terms of industrial relevance but differs significantly in structure and applications.
Uniqueness
This compound stands out due to its combination of a piperidine ring with a tert-butyl group and a tri(propan-2-yl)phenyl group, which imparts unique chemical and biological properties .
Properties
CAS No. |
79288-68-9 |
|---|---|
Molecular Formula |
C25H41NO |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(4-tert-butylpiperidin-1-yl)-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C25H41NO/c1-16(2)19-14-21(17(3)4)23(22(15-19)18(5)6)24(27)26-12-10-20(11-13-26)25(7,8)9/h14-18,20H,10-13H2,1-9H3 |
InChI Key |
JEPUXLZTHQWARV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)N2CCC(CC2)C(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


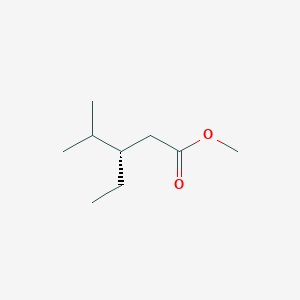
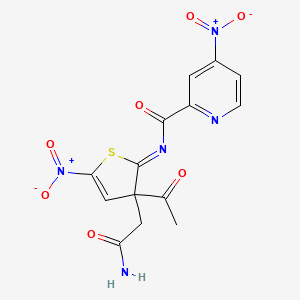
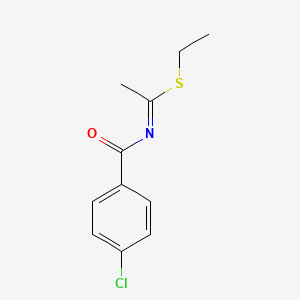
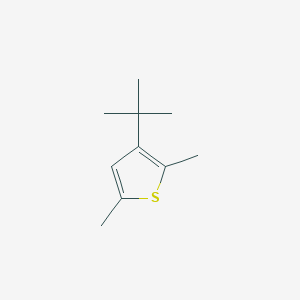
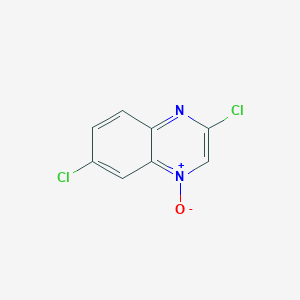
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)

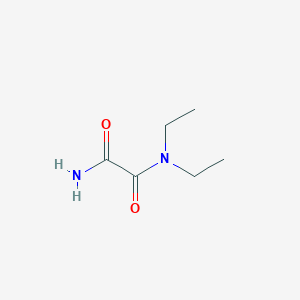
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
